Benzofuran-2-carboxamid

Übersicht

Beschreibung

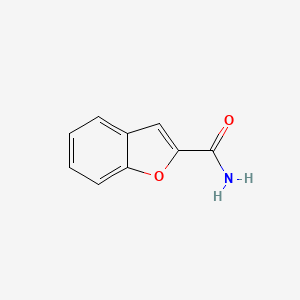

Benzofuran-2-carboxamide is a chemical compound that serves as a core structure in various synthetic and biologically active compounds, including some approved drugs. It is characterized by a benzofuran scaffold with a carboxamide group at the second position, which allows for further chemical modifications and the introduction of various substituents that can enhance its biological activities .

Synthesis Analysis

The synthesis of benzofuran-2-carboxamide derivatives has been approached through various strategies. One method involves a short and highly modular synthetic route that includes 8-aminoquinoline directed C–H arylation and transamidation chemistry, allowing for the installation of a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . Another approach utilizes a microwave-assisted one-pot parallel synthesis via O-alkylation/Knoevenagel condensation, which is notable for its efficiency and the ability to avoid tedious workup procedures . Additionally, the Ugi four-component reaction followed by a microwave-assisted Rap–Stoermer reaction has been employed to create highly functionalized benzofuran-2-carboxamides .

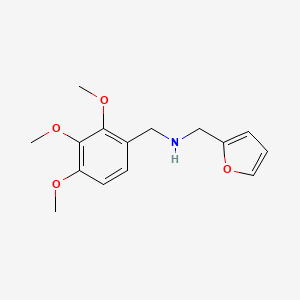

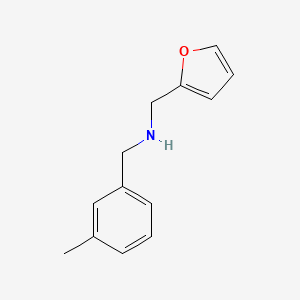

Molecular Structure Analysis

The molecular structure of benzofuran-2-carboxamide derivatives is characterized by the presence of a benzofuran ring system, which is a fused aromatic structure composed of a benzene ring and a furan ring. The carboxamide group attached to this system is a functional group consisting of a carbonyl group (C=O) linked to an amine (NH2), which is a key site for chemical reactions and modifications .

Chemical Reactions Analysis

Benzofuran-2-carboxamide derivatives undergo various chemical reactions that allow for the introduction of different functional groups and the creation of diverse molecular entities. For instance, the C–H arylation reaction enables the addition of aryl groups to the benzofuran scaffold, while the transamidation chemistry facilitates the exchange of amide groups . The Ugi reaction is another example, which is a multicomponent reaction that can generate a wide array of products from simple starting materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran-2-carboxamide derivatives are influenced by the substituents attached to the benzofuran scaffold. These properties include thermal stability, solubility, and reactivity, which are important for the compound's potential applications in materials science and medicinal chemistry. For example, polyamides derived from benzofuran-2-carboxamide monomers exhibit enhanced thermal stabilities, which could be beneficial for the development of thermally stable polymers . The physicochemical properties such as molecular weight and lipophilicity are also tailored to achieve lead-like compounds for drug discovery .

Wissenschaftliche Forschungsanwendungen

Entwicklung und Synthese von Arzneimitteln

Benzofuran-2-carboxamid-Derivate werden durch eine Kombination aus 8-Aminoquinolin-gesteuerter C–H-Arylierung und Transamidierungschemie synthetisiert . Diese synthetische Strategie ist sehr effizient und modular, was sie zu einer attraktiven Methode macht, um strukturell diverse Sammlungen von Benzofuran-Derivaten für Small-Molecule-Screening-Kampagnen zu generieren .

Antikrebsanwendungen

This compound-Derivate haben signifikante Antikrebsaktivitäten gezeigt . Beispielsweise haben bestimmte Verbindungen dramatische wachstumshemmende Wirkungen auf verschiedene Arten von Krebszellen gezeigt, darunter Leukämie, nicht-kleinzelliger Lungenkrebs, Darmkrebs, ZNS-Krebs, Melanom und Eierstockkrebs .

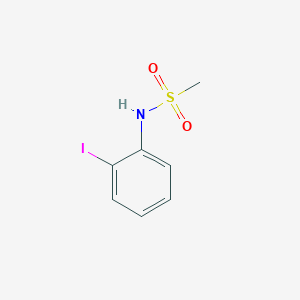

Antibakterielle Anwendungen

Sulfonamide wie 3- (3- (Phenylsulfonamido)benzamido)this compound sind bekannt für ihre antibakteriellen Eigenschaften. Sie haben sich als wirksam gegen wichtige Bakterienorganismen wie Staphylococcus aureus und Escherichia coli erwiesen.

Antioxidative Anwendungen

Benzofuranverbindungen, einschließlich this compound, sollen starke antioxidative Aktivitäten besitzen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung antioxidativer Therapien.

Antivirale Anwendungen

This compound-Derivate haben auch starke antivirale Aktivitäten gezeigt . Beispielsweise wurde eine neuartige makrozyklische Benzofuranverbindung mit Anti-Hepatitis-C-Virus-Aktivität entdeckt, was sie zu einem potenziellen Therapeutikum für die Hepatitis-C-Erkrankung macht .

Entzündungshemmende Anwendungen

This compound-Derivate sollen entzündungshemmende Eigenschaften besitzen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung entzündungshemmender Therapien.

Wirkmechanismus

Target of Action

Benzofuran-2-carboxamide is a compound that has been shown to have strong biological activities It’s known that benzofuran compounds have been utilized as anticancer agents , suggesting that their targets may include proteins or enzymes involved in cell proliferation and survival.

Mode of Action

One study suggests that a benzofuran compound induced g1 arrest and reduced the expression of cyclin d1 and cyclin dependent kinase 2 . This implies that Benzofuran-2-carboxamide might interact with its targets to disrupt the cell cycle, leading to the inhibition of cell proliferation.

Biochemical Pathways

Benzofuran-2-carboxamide likely affects multiple biochemical pathways due to its broad range of biological activities. For instance, it might influence the cell cycle regulation pathway by inducing G1 arrest . Additionally, benzofuran compounds have been shown to have anti-oxidative activities , suggesting that they might also affect oxidative stress pathways.

Pharmacokinetics

The broad range of biological activities of benzofuran compounds suggests that they are likely to have favorable pharmacokinetic properties that allow them to reach their targets in the body .

Result of Action

The result of Benzofuran-2-carboxamide’s action is likely to be a reduction in cell proliferation, given its potential anticancer activity . This could be achieved through the induction of G1 arrest and the reduction of cyclin D1 and Cyclin Dependent Kinase 2 expression , leading to the inhibition of the cell cycle and ultimately cell death.

Safety and Hazards

Zukünftige Richtungen

Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .

Eigenschaften

IUPAC Name |

1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKJIJXBJCOABP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350741 | |

| Record name | Benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50342-50-2 | |

| Record name | Benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BENZOFURANCARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

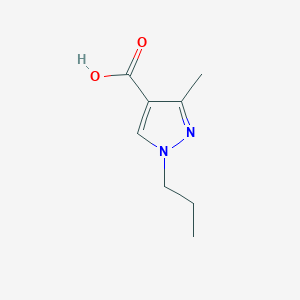

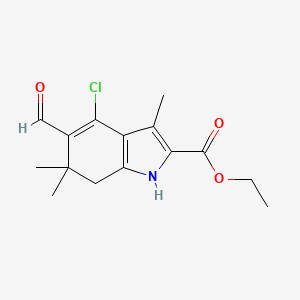

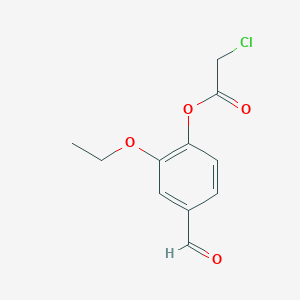

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Benzofuran-2-carboxamide derivatives exhibit diverse biological activities by interacting with various targets:

- α7 Nicotinic Acetylcholine Receptors (nAChRs): Compounds like ABBF (N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide) act as potent agonists at α7 nAChRs. [] This interaction has been shown to improve working and recognition memory in rodent models. []

- 5-HT1A Receptors: Some derivatives, such as Vilazodone (5-{4-[4-(5-Cyano-3-indolyl)butyl]-1-piperazinyl}benzofuran-2-carboxamide), act as both potent and selective 5-HT1A receptor agonists and serotonin reuptake inhibitors. [, ] This dual action leads to increased extracellular serotonin levels in the brain, contributing to its antidepressant effects. []

- σ-1 Receptors: Certain benzofuran-2-carboxamide derivatives have been shown to bind to σ-1 receptors at the mitochondria-associated endoplasmic reticulum membrane. [] This interaction can influence pregnenolone and progesterone synthesis by modulating cholesterol transport into the mitochondria. []

- IR Spectroscopy: Typically shows characteristic peaks for the amide carbonyl group (around 1650-1700 cm-1) and other functional groups present in the molecule. []

- NMR Spectroscopy (1H and 13C): Provides valuable information about the number and environment of hydrogen and carbon atoms in the molecule, aiding in structure elucidation. [, ]

- Mass Spectrometry: Helps determine the molecular weight and fragmentation pattern of the compound, further supporting structural characterization. []

ANone: The provided research papers primarily focus on the biological activity and medicinal chemistry aspects of Benzofuran-2-carboxamide derivatives. Information on their potential catalytic properties, reaction mechanisms, selectivity, and catalytic applications is not discussed.

A: While the provided abstracts don't delve deep into computational studies, one study utilized molecular electrostatic potential calculations and dipole moment estimations to support bioisosterism between 5-fluoro and 5-cyano substituted indoles in a series of indolebutylpiperazines. [] This suggests the potential application of computational chemistry in understanding and predicting the properties of these compounds.

ANone: Several studies have explored structure-activity relationships (SAR) for Benzofuran-2-carboxamide derivatives:

- Anti-inflammatory activity: Research indicates that N-(o-carboxyphenyl)-3-methyl-benzofuran-2-carboxamide exhibits significant anti-inflammatory activity, comparable to aspirin. [] This suggests the importance of the o-carboxyphenyl substitution for this specific activity.

- Neuroprotective activity: Studies on 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives reveal that -CH3 substitution at the R2 position and -OH substitution at the R3 position of the benzofuran moiety enhance neuroprotective action against excitotoxic damage. []

- 5-HT1A Receptor Agonism and Serotonin Reuptake Inhibition: Research shows that introducing electron-withdrawing groups, particularly the cyano group, at position 5 of the indole ring in indolebutylpiperazines significantly enhances both 5-HT1A receptor and serotonin transporter affinity. [, ] Moreover, incorporating a 5-benzofuranyl-2-carboxamide moiety as the arylpiperazine optimizes both activities while minimizing D2 receptor binding. [, ]

ANone: Although detailed stability data for Benzofuran-2-carboxamide derivatives is limited in the provided abstracts, several studies highlight the importance of formulation for optimal drug delivery:

- Vilazodone Hydrochloride: Research on Vilazodone synthesis emphasizes the development of efficient and scalable processes for preparing its hydrochloride salt, [, ] suggesting its importance for stability and/or bioavailability.

- Thiazole derivative complexed with polymeric nanoparticles: Studies demonstrate the successful encapsulation of a thiazole-containing benzofuran-2-carboxamide derivative within polymeric nanoparticles, leading to improved delivery and efficacy. [, , , ] This highlights the potential of nanoformulations for enhancing the therapeutic profile of these compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B1298347.png)

![8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1298354.png)

![7-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298365.png)

![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine](/img/structure/B1298381.png)

![N-[4-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1298388.png)